

# Spectroscopic Characterization of 4'-Chlorochalcone: A Technical Guide

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## Compound of Interest

Compound Name: 4'-Chlorochalcone

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This technical guide provides an in-depth overview of the spectroscopic characterization of **4'-chlorochalcone** (IUPAC name: (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one), a compound of interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

## Introduction

**4'-Chlorochalcone** is a member of the chalcone family, which are precursors to flavonoids and exhibit a wide range of biological activities.<sup>[1]</sup> The presence of the  $\alpha,\beta$ -unsaturated ketone moiety is crucial for its reactivity and potential as a pharmacophore.<sup>[1]</sup> Accurate spectroscopic characterization is fundamental for confirming the chemical structure, assessing purity, and understanding the electronic properties of **4'-chlorochalcone**, which are critical aspects in drug discovery and development.

## Spectroscopic Data

The following sections present the key spectroscopic data for **4'-chlorochalcone**, summarized in tabular format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

#### <sup>1</sup>H NMR (Proton NMR) Data

Assignment	Chemical Shift (δ) in ppm
Aromatic Protons	7.50 - 8.009
Vinylic Protons (CH=CH)	7.743 (d, J=15.7 Hz), 7.379 (d, J=15.7 Hz)

Data sourced from ChemicalBook.[\[2\]](#)

#### <sup>13</sup>C NMR (Carbon NMR) Data

Assignment	Chemical Shift (δ) in ppm
Carbonyl Carbon (C=O)	~188 - 198
Vinylic Carbons (CH=CH)	~120 - 145
Aromatic Carbons	~128 - 138

Note: Specific peak assignments can be found in specialized databases such as SpectraBase.  
[\[3\]](#)[\[4\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Functional Group	Vibrational Frequency (cm <sup>-1</sup> )
C=O (carbonyl) stretch	~1650 - 1670
C=C (alkene) stretch	~1600 - 1620
C-Cl (chloro) stretch	~700 - 800
Aromatic C-H stretch	~3000 - 3100

Note: The exact frequencies can vary slightly depending on the sample preparation method (e.g., KBr pellet).[\[5\]](#)[\[6\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Ion	m/z (Mass-to-Charge Ratio)
[M] <sup>+</sup> (Molecular Ion)	242
[M+2] <sup>+</sup> (Isotope Peak)	244
Major Fragments	207, 103, 77

Data indicates the presence of a chlorine atom due to the characteristic M/M+2 isotope pattern with an approximate 3:1 ratio. The molecular weight of **4'-chlorochalcone** is 242.70 g/mol .[\[5\]](#)  
[\[6\]](#)

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **4'-chlorochalcone**.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

Sample Preparation:

- Weigh approximately 5-20 mg of solid **4'-chlorochalcone**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (General):

- Spectrometer: A 300 MHz or higher field NMR spectrometer.

- $^1\text{H}$  NMR:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-32.
  - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- $^{13}\text{C}$  NMR:
  - Pulse sequence: Proton-decoupled pulse program.
  - Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
  - Reference: TMS at 0.00 ppm or the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

### Sample Preparation:

- Place a small amount (1-2 mg) of finely ground **4'-chlorochalcone** into an agate mortar.
- Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).<sup>[7]</sup>
- Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.<sup>[7]</sup>
- Transfer a portion of the powder into a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.<sup>[8]</sup>

### Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet containing the sample in the spectrometer's sample holder.
- Acquire the IR spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry (Electron Impact)

### Sample Introduction:

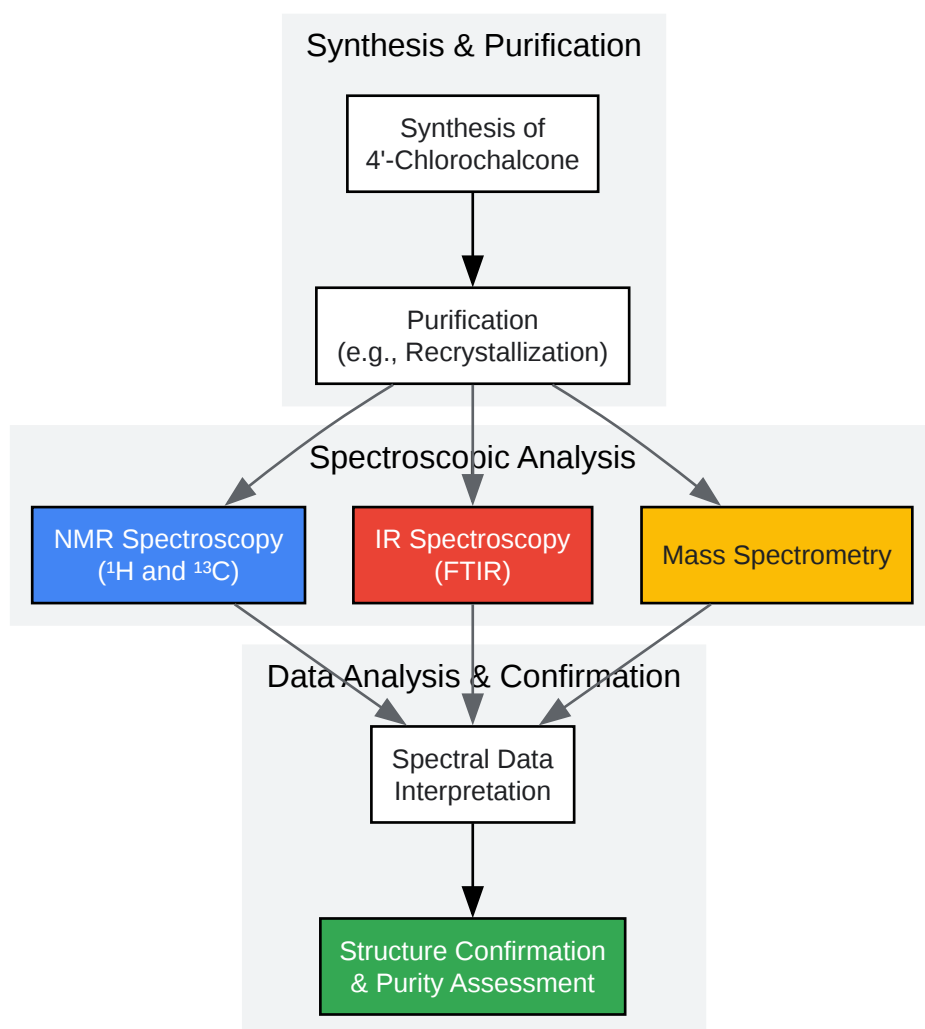
- A small amount of the **4'-chlorochalcone** sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- The sample is vaporized by heating in a high vacuum.[9]

### Ionization and Analysis:

- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation (Electron Impact, EI).[10]
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[6]
- A detector measures the abundance of each ion, generating a mass spectrum.[9]

## Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **4'-chlorochalcone**.



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Caption: Workflow for Spectroscopic Characterization of **4'-Chlorochalcone**.

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